Guanazodine
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Overview
Description
Guanazodine is a chemical compound known for its application as an anti-hypertensive sympatholytic drug. It is identified by its IUPAC name, 2-(Azocan-2-ylmethyl)guanidine, and has a molecular formula of C9H20N4 . This compound is primarily used to manage high blood pressure by inhibiting adrenergic release .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanazodine can be synthesized through various methods, including the guanylation of amines with carbodiimides. One efficient method involves the use of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Guanazodine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Guanazodine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its effects on biological systems, particularly in the context of hypertension.
Medicine: Studied for its potential therapeutic applications in managing high blood pressure and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Guanazodine exerts its effects by inhibiting adrenergic release, which leads to a decrease in blood pressure. The compound targets adrenergic receptors and interferes with the release of neurotransmitters that cause vasoconstriction . This mechanism helps in relaxing blood vessels and reducing overall blood pressure.
Comparison with Similar Compounds
Guanfacine: Another anti-hypertensive drug that acts on adrenergic receptors.
Clonidine: A centrally acting alpha-agonist used to treat high blood pressure.
Methyldopa: An alpha-2 adrenergic agonist used in the management of hypertension.
Uniqueness: Guanazodine is unique in its specific molecular structure and its particular mechanism of action as an adrenergic release inhibitor. Unlike some other compounds, this compound directly interferes with neurotransmitter release, making it effective in reducing blood pressure .
Properties
CAS No. |
32059-15-7 |
---|---|
Molecular Formula |
C9H20N4 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(azocan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C9H20N4/c10-9(11)13-7-8-5-3-1-2-4-6-12-8/h8,12H,1-7H2,(H4,10,11,13) |
InChI Key |
ZCVAIGPGEINFCX-UHFFFAOYSA-N |
SMILES |
C1CCCNC(CC1)CN=C(N)N |
Canonical SMILES |
C1CCCNC(CC1)CN=C(N)N |
32059-15-7 | |
Related CAS |
42839-36-1 (sulfate[1:1]) |
Synonyms |
2-guanidinomethylheptamethyleneimine EGYT-739 guanazodine guanazodine sulfate (1:1) guanidinomethyl-1-monoazacyclooctane perhydroazocin-2-ylmethylguanidine Sanegit Sanegyt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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